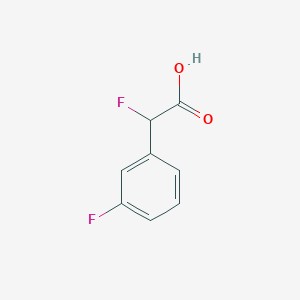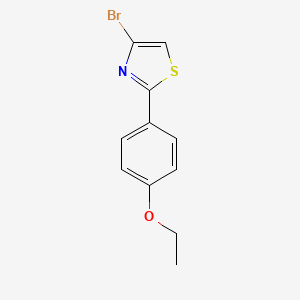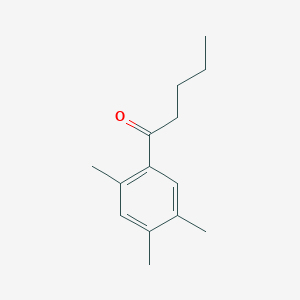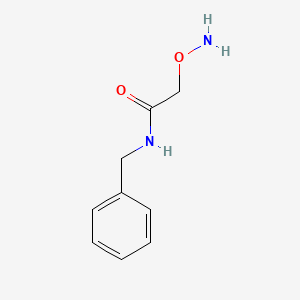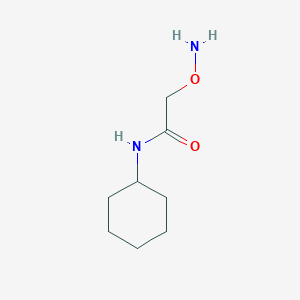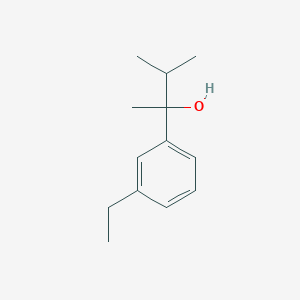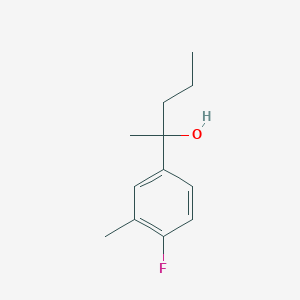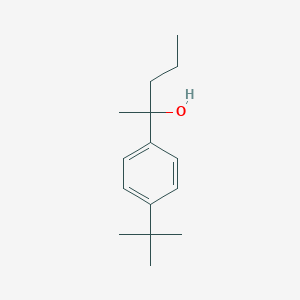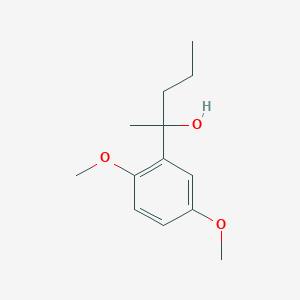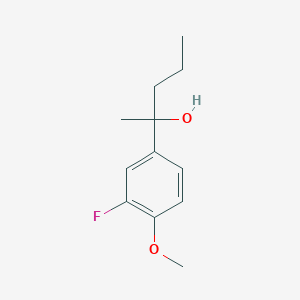
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol can be achieved through a multi-step process involving the Grignard reaction. The Grignard reagent, typically prepared from 3-fluoro-4-methoxyphenyl bromide and magnesium in anhydrous ether, reacts with 2-pentanone to form the desired product . The reaction conditions require strict exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with palladium on carbon as a catalyst.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-2-pentanone.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs . The fluoro and methoxy groups contribute to its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxyphenyl derivatives: Compounds such as 3-fluoro-4-methoxyphenylboronic acid and 3-fluoro-4-methoxyacetophenone share structural similarities and exhibit comparable reactivity
Oxadiazole derivatives: 1,3,4-oxadiazole derivatives containing the 3-fluoro-4-methoxyphenyl moiety have been studied for their pharmacological activities.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol is unique due to the presence of both a fluoro and methoxy group on the phenyl ring, along with a pentanol chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-7-12(2,14)9-5-6-11(15-3)10(13)8-9/h5-6,8,14H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHQQMWXOSWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
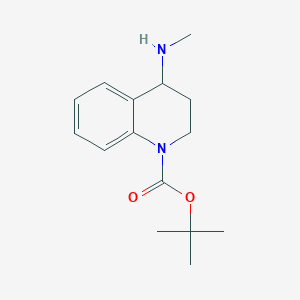
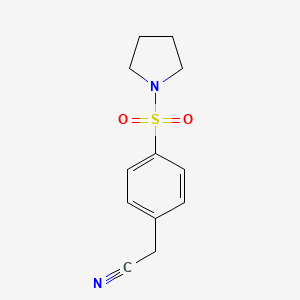
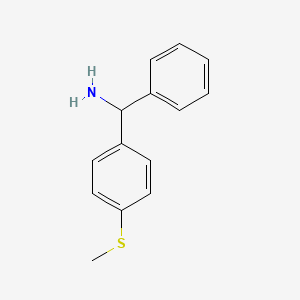
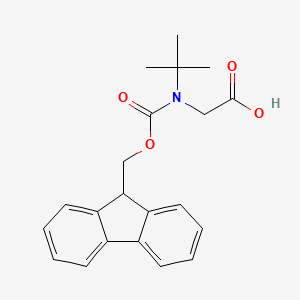
![[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7935196.png)
